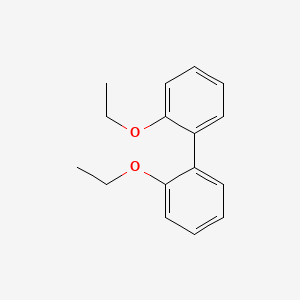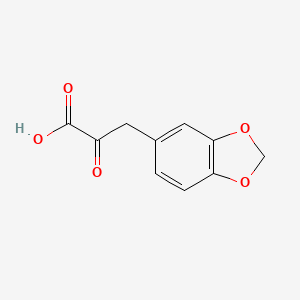![molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5](/img/structure/B11943563.png)
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: These compounds share the spiro ring system but differ in their substituents.
1,4-dioxaspiro compounds: Similar in having the dioxaspiro structure but with variations in the attached groups.
Uniqueness
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its specific substituents, which confer distinct chemical and physical properties
属性
CAS 编号 |
81842-01-5 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3 |
InChI 键 |
UUYRSWULACEOIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CCC2(CC1)OCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


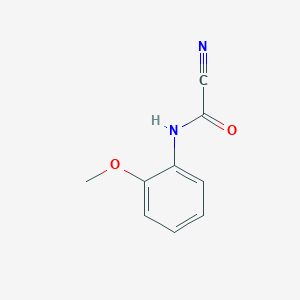



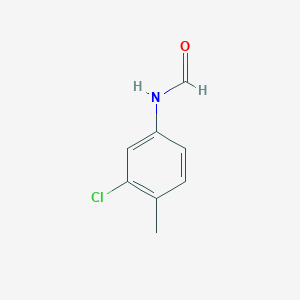


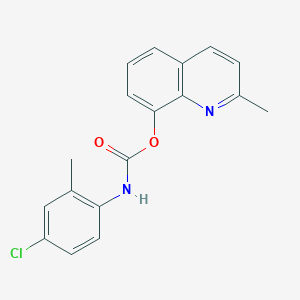
![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

